molecular formula C8H8NaO3S B147469 Sodium 4-vinylbenzenesulfonate CAS No. 2695-37-6

Sodium 4-vinylbenzenesulfonate

Cat. No.: B147469
CAS No.: 2695-37-6
M. Wt: 207.20 g/mol
InChI Key: OMSKWMHSUQZBRS-UHFFFAOYSA-N
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Description

Sodium 4-vinylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NaO3S and its molecular weight is 207.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is primarily used in the synthesis of polymers . Its primary targets are therefore the polymer chains that it helps to form.

Mode of Action

The compound acts as a monomer, which can be polymerized to form a polymeric chain . It is grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of a new polymeric material with unique properties.

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to polymer synthesis . The compound is incorporated into the polymer chain, affecting its structure and properties. The downstream effects of this process include changes in the physical and chemical properties of the resulting polymer.

Pharmacokinetics

Its solubility in water and its reactivity as a monomer are crucial factors influencing its bioavailability in a polymer synthesis context .

Result of Action

The result of this compound’s action is the formation of a new polymeric material with unique properties . For example, the PVDF-g-PSVBS copolymer has been used to prepare cation exchange membranes for the membrane capacitive deionization process .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, to prepare consistent and homogeneous PVDF-g-PSVBS membranes, it is suggested that the annealing temperature of the membranes is below 60 °C .

Properties

CAS No.

2695-37-6

Molecular Formula

C8H8NaO3S

Molecular Weight

207.20 g/mol

IUPAC Name

sodium;4-ethenylbenzenesulfonate

InChI

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);

InChI Key

OMSKWMHSUQZBRS-UHFFFAOYSA-N

Isomeric SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)O.[Na]

2695-37-6
25704-18-1

physical_description

DryPowde

Pictograms

Irritant

Related CAS

25704-18-1

Synonyms

4-Vinylbenzenesulfonic acid sodium salt

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Portions of 17 ml of each of these three dispersions were combined in a 60 ml bottle beaker. The blend was charged with the coating agents 1-vinyl-2-pyrrolidone (NVP), vinyl acetate (VA), itaconic acid (ITA) and p-styrenesulfonic acid sodium salt (SSS) to give a weight ratio of coating agent to carbon black of 1.17 and mole fractions as: NVP (0.62), VA (0.14), ITA (0.12) and SSS (0.12).
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Synthesis routes and methods II

Procedure details

A 500-ml flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.07 g of a surface active agent (Emulgen 935 supplied by Kao-Atlas), 0.07 g of another surface active agent (Emulgen 920 supplied by Kao-Atlas), 0.3 g of sodium hydrogensulfite and 46.2 g of water, and the temperature was elevated to 40° C. with stirring in a nitrogen current. A liquid monomer mixture comprising 50 g of styrene, 50 g of n-butyl acrylate and 1 g of methacrylic acid, an aqueous solution of 4.9 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 45.1 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization temperature was maintained for 3 hours and the polymerization mixture was then cooled to room temperature.
[Compound]
Name
NaSS
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0 (± 1) mol
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45.1 g
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0.3 g
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46.2 g
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50 g
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50 g
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1 g
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Synthesis routes and methods III

Procedure details

A polymerization flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.2 g of Emulgen 935 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.2 g of Emulgen 920 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.3 g of acidic sodium sulfite (NaHSO3) and 46.5 g of water, and the temperature was elevated to 40° C. in a nitrogen current. A liquid monomer mixture comprising 30 g of styrene, 67 g of ethyl acrylate and 3 g of 2-hydroxyethyl methacrylate, an aqueous solution of 2.5 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 47.5 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the polymerization flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization was further conducted at 40° C. for 3 hours.
[Compound]
Name
NaSS
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0 (± 1) mol
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47.5 g
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polyoxyethylene nonylphenol ether
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[Compound]
Name
polyoxyethylene nonylphenol ether
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0 (± 1) mol
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0.3 g
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46.5 g
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30 g
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67 g
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3 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-vinylbenzenesulfonate
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Sodium 4-vinylbenzenesulfonate
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Sodium 4-vinylbenzenesulfonate
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Sodium 4-vinylbenzenesulfonate
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Sodium 4-vinylbenzenesulfonate
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Sodium 4-vinylbenzenesulfonate
Customer
Q & A

A: The molecular formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S, and its molecular weight is 206.20 g/mol. []

A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, ¹H Nuclear magnetic resonance (¹H NMR), and ¹³C Nuclear magnetic resonance (¹³C NMR) to confirm the chemical structure and composition of this compound and its copolymers. [, , ]

A: The molecule possesses a hydrophilic sulfonate group (-SO3- Na+) attached to a benzene ring and a vinyl group (-CH=CH2) capable of polymerization. This combination grants this compound amphiphilic characteristics and makes it a valuable monomer for various applications. [, ]

A: this compound can be polymerized using various methods, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). [, , , , ]

A: Copolymerization with this compound allows researchers to fine-tune material properties like hydrophilicity, charge density, and mechanical strength by incorporating different functional groups. [, , , , , ]

A: Researchers have synthesized various copolymers, including: * Poly(this compound-co-2-hydroxyethyl methacrylate-co-acrylamide): Used in electro-stimulated hydrogel actuators for their fast flexible folding deformation properties. [] * Poly(sodium p-styrenesulfonate)-ran-poly(dodecyl methacrylate): Applied as stabilizers for oil-in-water nanoemulsions due to their ability to achieve small droplet sizes and long-term stability. [] * Poly(this compound-co-acrylic acid-co-diallyldimethylammonium chloride): Demonstrated excellent performance as a dispersant in coal water slurry preparation due to enhanced electrostatic repulsion and steric hindrance among coal particles. []

A: this compound acts as a "surfmer" in Pickering emulsion polymerization, influencing particle morphology and surface charge by interacting with stabilizing agents like silica nanoparticles. [, ]

A: Polymers incorporating this compound are being explored for membrane applications due to their potential for antifouling properties, improved blood compatibility, and tunable hydrophilicity. [, , ]

A: The sulfonate groups in this compound-modified materials can influence cell adhesion, proliferation, and blood coagulation. These materials are being investigated for their potential use in biomedical applications requiring specific interactions with cells and tissues. [, ]

A: Further research is needed to fully understand the long-term stability and biodegradability of this compound-based materials, particularly in biological environments. [, ]

ANone: Future research can focus on:

  • Developing novel copolymers with improved properties for specific applications like drug delivery, tissue engineering, and water treatment. [, , ]
  • Investigating the impact of molecular weight, copolymer composition, and surface modification on the performance of this compound-based materials. [, , ]
  • Exploring the use of computational chemistry and modeling to predict and optimize the properties of new this compound-containing polymers. []

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